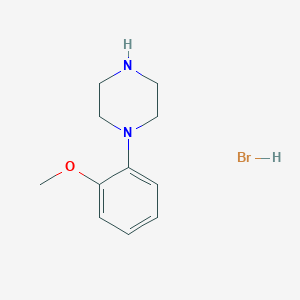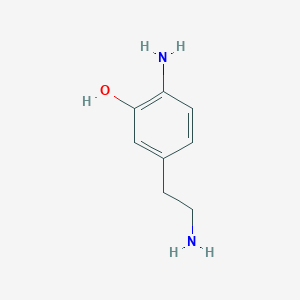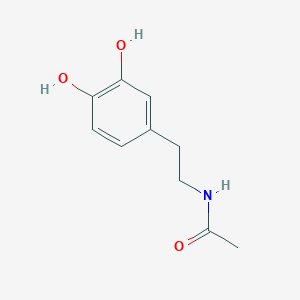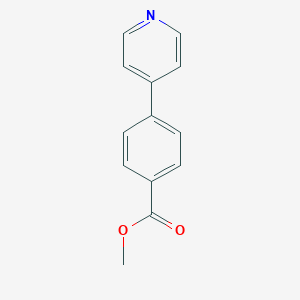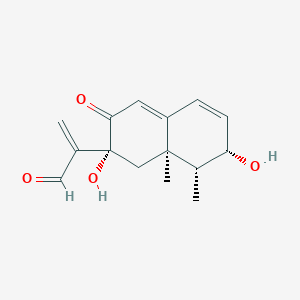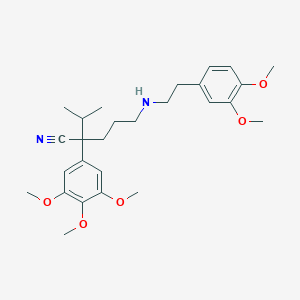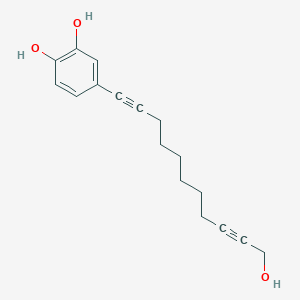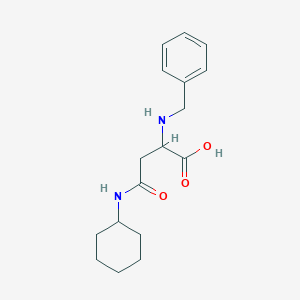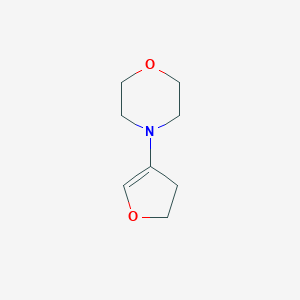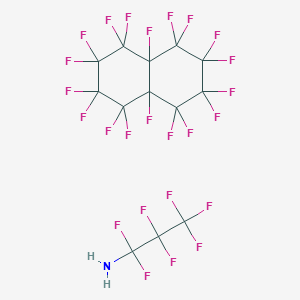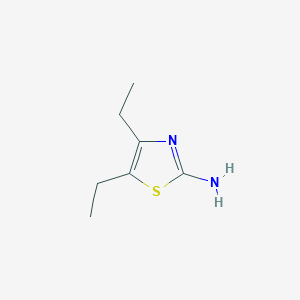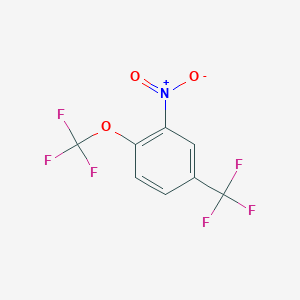
2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is not directly reported, related compounds provide insight into potential synthetic pathways. For example, compounds with similar structures have been synthesized through the reaction of nitroalkanes with benzene catalyzed by trifluoromethanesulfonic acid, suggesting a route involving nitration and the introduction of trifluoromethyl groups under acidic conditions (Ohwada, Ohta, & Shudo, 1987).
Molecular Structure Analysis
The molecular structure of related nitrobenzene derivatives has been characterized by X-ray diffraction, revealing the impact of substituents on the benzene ring conformation. For instance, the presence of nitro and trifluoromethyl groups can cause significant electronic and steric effects, influencing the overall geometry and electronic distribution of the molecule. Studies on similar compounds show how these groups affect bond lengths, angles, and planarity, providing valuable insights into the structural behavior of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene (Diehl III, Je, & Tanski, 2019).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzene derivatives often explore the reactivity of the nitro group and its influence on adjacent substituents. The electron-withdrawing nature of the nitro and trifluoromethyl groups plays a crucial role in determining the compound's reactivity towards nucleophilic and electrophilic attacks. Reactions such as nitration, sulfonation, and halogenation are typically influenced by these groups, dictating the compound's chemical behavior in various organic reactions (Beier, Pastýříková, & Iakobson, 2011).
Physical Properties Analysis
The physical properties of nitrobenzene derivatives, such as melting and boiling points, solubility, and density, are significantly affected by the presence of nitro, trifluoromethyl, and trifluoromethoxy groups. These functional groups contribute to the compound's overall polarity, vapor pressure, and intermolecular interactions, affecting its physical state and behavior in various solvents. Analysis of similar compounds provides insights into how these groups impact the physical properties of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene.
Chemical Properties Analysis
The chemical properties of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, including acidity, basicity, and reactivity in various chemical reactions, are influenced by its functional groups. The nitro group, in particular, is known for its electron-withdrawing effect, which can enhance the acidity of adjacent hydrogen atoms and affect the compound's reactivity towards nucleophiles. Studies on related compounds highlight the role of these groups in determining the compound's behavior in organic synthesis and its interaction with different reagents (Petruk et al., 2015).
Wissenschaftliche Forschungsanwendungen
Nucleophilic Trifluoromethoxylation
Research by Duran-Camacho et al. (2021) in "Organic Letters" explored the preparation of an isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. This salt was found effective as a trifluoromethoxide source for SN2 reactions to form trifluoromethyl ethers, highlighting its potential in chemical synthesis (Duran-Camacho et al., 2021).
Amination and Reduction
The study by Pastýříková et al. (2012) in the "European Journal of Organic Chemistry" discussed the direct amination of nitro(pentafluorosulfanyl)benzenes, leading to the production of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).
Crystal Structure Analysis
Lynch and Mcclenaghan (2003) investigated chemical isomers of 3-nitrobenzotrifluoride, including 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene, revealing their crystal structures and potential for forming cocrystals, important in the field of material science (Lynch & Mcclenaghan, 2003).
Polymer Synthesis
Yu Xin-hai (2010) in "Chemistry and Adhesion" synthesized and characterized novel fluorine-containing polyetherimide from 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, indicating its use in high-performance polymer materials (Yu Xin-hai, 2010).
Molecular Electronics
In a study by Chen et al. (1999) in "Science", a molecule containing a nitroamine redox center demonstrated significant negative differential resistance and an on-off peak-to-valley ratio, suggesting applications in molecular electronics (Chen et al., 1999).
Asymmetric Oxidation
Rodygin et al. (2011) in "Phosphorus, Sulfur, and Silicon and the Related Elements" presented an efficient method for asymmetric oxidation of 2-nitro-4-(trifluoromethyl)benzene containing sulfides, which is significant in stereoselective synthesis (Rodygin et al., 2011).
Eigenschaften
IUPAC Name |
2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)4-1-2-6(18-8(12,13)14)5(3-4)15(16)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNXQIODJPOKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545819 | |
| Record name | 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
CAS RN |
104678-93-5 | |
| Record name | 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




